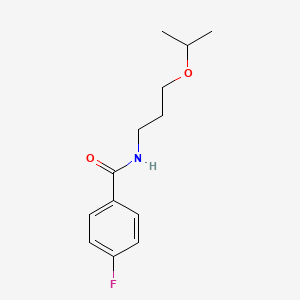

![molecular formula C21H28N2O3S B4628688 N-(2,6-二乙基苯基)-2-[(甲基磺酰基)(苯基)氨基]丁酰胺](/img/structure/B4628688.png)

N-(2,6-二乙基苯基)-2-[(甲基磺酰基)(苯基)氨基]丁酰胺

描述

Synthesis Analysis

The synthesis of related sulfonamide compounds involves various methods, including nucleophilic aromatic substitution and condensation reactions. For instance, the synthesis of Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its derivatives showcases a method involving the use of succinyl chloride and substituted 4-amino-1-benzenesulphonamide, further utilized to prepare composite membranes by blending with Polysulfone (PSf) through the Diffusion Induced Phase Separation (DIPS) method (Padaki et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized through various techniques, including X-ray crystallography, which provides insights into their geometric configuration and intramolecular interactions. Rublova et al. (2017) synthesized two structural isomers of a related compound and analyzed their structures via X-ray single crystal diffraction, revealing molecular crystals organized through hydrogen bonds of the C-H⋯O type, highlighting the importance of steric hindrance and intramolecular interactions in determining molecular structure (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide compounds can be highly versatile, including [3+2] cycloadditions and nucleophilic (phenylsulfonyl)methylation, showcasing their reactivity and potential for functionalization. Ye et al. (2014) reported a stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes, highlighting the difluoro(phenylsulfonyl)methyl group's role in facilitating the reaction and its subsequent transformation capabilities (Ye et al., 2014).

Physical Properties Analysis

The physical properties, such as hydrophilicity, molecular weight cutoff, and antifouling characteristics, are crucial for applications in membrane science and other fields. The study by Padaki et al. (2013) on PASB and mPASB polymers elucidated these properties, showing significant hydrophilicity and salt rejection capabilities, which are essential for desalination and water treatment applications.

Chemical Properties Analysis

Sulfonamide compounds exhibit a wide range of chemical properties, including high in vitro MMP inhibition potencies and the ability to serve as prodrug forms. For instance, Wagner et al. (2007) synthesized novel fluorinated MMP inhibitors based on sulfonamide frameworks, showing high inhibition potencies for MMP-2, MMP-8, MMP-9, and MMP-13, which are significant for imaging and therapeutic applications (Wagner et al., 2007).

科学研究应用

脱盐膜开发

研究重点是合成和表征新型聚合物,例如聚[(4-氨基苯基)磺酰基]丁二酰胺 (PASB),用于脱盐膜。通过扩散诱导相分离 (DIPS) 方法开发的这些膜表现出显着的脱盐能力和亲水性,为水处理技术的发展做出了贡献 (Padaki 等,2013)。

磺酰胺基团的药物前体开发

另一项研究探索了 N-甲基磺酰胺的 N-酰基衍生物作为碳酸酐酶抑制剂中磺酰胺基团的药物前体的潜力。这些衍生物在生理 pH 值下显示出高水溶性和亲脂性,表明它们作为药物前体候选物具有改善药物递送和功效的潜力 (Larsen 等,1988)。

药物代谢中的生物催化

已经证明使用基于微生物的生物催化系统,例如放线菌密苏里菌,可以产生联芳基双磺酰胺化合物的哺乳动物代谢物。这种方法有助于全面表征药物代谢物,支持药物开发和临床研究 (Zmijewski 等,2006)。

谷胱甘肽合成抑制

对丁硫氨酸亚砜的研究,一种γ-谷氨酰半胱氨酸合成酶的有效抑制剂,有助于我们了解谷胱甘肽合成及其在各种生物过程中的作用。这种化合物在体内降低谷胱甘肽水平的功效对研究氧化应激和相关疾病具有重要意义 (Griffith 和 Meister,1979)。

属性

IUPAC Name |

N-(2,6-diethylphenyl)-2-(N-methylsulfonylanilino)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-5-16-12-11-13-17(6-2)20(16)22-21(24)19(7-3)23(27(4,25)26)18-14-9-8-10-15-18/h8-15,19H,5-7H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXLWUBXJQIIPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C(CC)N(C2=CC=CC=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-diethylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

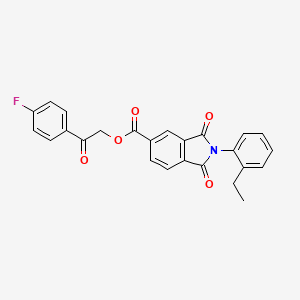

![2-methoxyethyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,3]thiazol-2-ylcarbamate](/img/structure/B4628612.png)

![2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4628615.png)

![3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4628621.png)

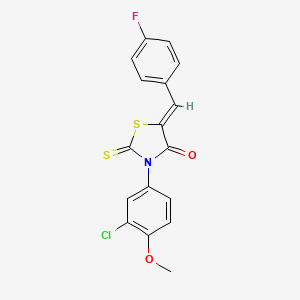

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4628627.png)

![2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4628642.png)

![7-[({4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4628651.png)

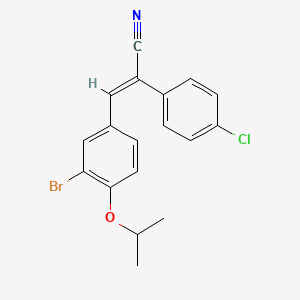

![methyl 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4628659.png)

![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4628673.png)

![4-bromo-2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4628698.png)

![4-[(2-{[(3-methoxyphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4628706.png)